2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride
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Overview
Description
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a spirocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can yield primary or secondary amines .
Scientific Research Applications
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure of the compound allows it to interact with proteins and enzymes in a unique manner, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Thia-7-azaspiro[4.4]nonane hydrochloride: A similar compound with a slightly different structure.
Spirocyclic pyrrolidines: Compounds with similar spirocyclic structures but different functional groups.
Sulfur-containing spirocycles: Compounds that contain sulfur atoms within their spirocyclic structures.
Uniqueness
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is unique due to its combination of sulfur and nitrogen atoms within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[4.4]nonane 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-2-7(6-11)1-3-8-5-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFBRUQIULFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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